molecular formula C9H15ClN2OS B2410821 5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine hydrochloride CAS No. 2171898-29-4

5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine hydrochloride

Cat. No.: B2410821
CAS No.: 2171898-29-4
M. Wt: 234.74
InChI Key: IKYIHOCYXLZZEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine hydrochloride is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This compound is of interest due to its potential biological activities and applications in various fields, including medicinal chemistry and pharmaceuticals .

Preparation Methods

The synthesis of 5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents, and specific catalysts to facilitate the desired transformations.

Scientific Research Applications

5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

5-((Tetrahydro-2H-pyran-4-yl)methyl)thiazol-2-amine hydrochloride can be compared with other thiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Properties

IUPAC Name

5-(oxan-4-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2OS.ClH/c10-9-11-6-8(13-9)5-7-1-3-12-4-2-7;/h6-7H,1-5H2,(H2,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYIHOCYXLZZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC2=CN=C(S2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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